SK-216 Exhibits a Unique Functional Profile: Inhibits Invasion Without Affecting Proliferation, in Contrast to TM5275
In human 143B osteosarcoma cells, SK-216 treatment (25-50 μM) significantly suppressed invasion activity by inhibiting PAI-1 expression but had no influence on cell proliferation or migration [1]. This contrasts with TM5275, which has been reported to induce cell cycle arrest and apoptosis in human ovarian cancer cells, indicating a distinct mechanism of action [2].
| Evidence Dimension | Effect on Cancer Cell Proliferation and Invasion |
|---|---|
| Target Compound Data | SK-216 (25-50 μM) suppresses invasion activity (via PAI-1 inhibition) but has no effect on proliferation in 143B osteosarcoma cells [1]. |
| Comparator Or Baseline | TM5275 induces cell cycle arrest and apoptosis in human ovarian cancer cells, affecting proliferation [2]. |
| Quantified Difference | Qualitative difference: SK-216 is invasion-specific without anti-proliferative effects; TM5275 has anti-proliferative and apoptotic effects. |
| Conditions | In vitro, human 143B osteosarcoma cells for SK-216; human ovarian cancer cells for TM5275. |
Why This Matters
This functional selectivity is critical for researchers investigating metastasis-specific pathways without confounding anti-proliferative effects, making SK-216 the preferred tool for dissecting invasion versus growth mechanisms.
- [1] Tsuge M, Osaki M, Sasaki R, Hirahata M, Okada F. SK-216, a novel inhibitor of plasminogen activator inhibitor-1, suppresses lung metastasis of human osteosarcoma. Int J Mol Sci. 2018;19(3):736. PMID: 29510576. View Source
- [2] Nakatsuka A, Wada J, Iseda I, et al. Inhibition of plasminogen activator inhibitor-1 by TM5275 induces cell cycle arrest and apoptosis in human ovarian cancer cells. Br J Cancer. 2015;113(1):92-102. (Cited within Int J Mol Sci. 2018;19(3):736). View Source
